molecular formula C26H25NO4 B252909 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B252909
M. Wt: 415.5 g/mol
InChI Key: BGKKJQKJUWDJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMBO-DTPA and is a derivative of the indole-3-acetic acid (IAA), a naturally occurring plant hormone.

Mechanism of Action

The mechanism of action of DMBO-DTPA is not fully understood, but it is believed to involve the chelation of metal ions and the modulation of plant hormone levels. DMBO-DTPA has been shown to bind to metal ions such as copper, zinc, and iron, forming stable complexes that can be easily transported within the plant. DMBO-DTPA has also been shown to increase the levels of 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, a plant hormone that regulates various physiological processes such as cell division and elongation.
Biochemical and Physiological Effects:
DMBO-DTPA has been shown to have various biochemical and physiological effects on plants and animals. In plants, DMBO-DTPA has been shown to enhance root growth, increase nutrient uptake, and improve the overall growth and yield of crops. In animals, DMBO-DTPA has been investigated for its potential use as a diagnostic tool for cancer and other diseases. DMBO-DTPA has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

DMBO-DTPA has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on DMBO-DTPA. One area of research is the investigation of its potential use as a diagnostic tool for cancer and other diseases. Another area of research is the development of new DMBO-DTPA derivatives with enhanced properties. Additionally, further studies are needed to fully understand the mechanism of action of DMBO-DTPA and its potential applications in agriculture and environmental science.
Conclusion:
In conclusion, DMBO-DTPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DMBO-DTPA in various fields.

Synthesis Methods

The synthesis of DMBO-DTPA involves the reaction of 2,5-dimethylbenzyl bromide with 3-methoxyphenylacetic acid, followed by the addition of 1,3-dihydro-2H-indol-2-one and diethylenetriaminepentaacetic acid (DTPA). The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

DMBO-DTPA has been extensively studied for its potential applications in various fields such as agriculture, medicine, and environmental science. In agriculture, DMBO-DTPA has been shown to enhance the growth and yield of crops by promoting root growth and nutrient uptake. In medicine, DMBO-DTPA has been investigated for its potential use as a diagnostic tool for cancer and other diseases. In environmental science, DMBO-DTPA has been studied for its ability to chelate heavy metals and remove them from contaminated soil and water.

properties

Product Name

1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C26H25NO4/c1-17-11-12-18(2)20(13-17)16-27-23-10-5-4-9-22(23)26(30,25(27)29)15-24(28)19-7-6-8-21(14-19)31-3/h4-14,30H,15-16H2,1-3H3

InChI Key

BGKKJQKJUWDJEA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC(=CC=C4)OC)O

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC(=CC=C4)OC)O

Origin of Product

United States

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